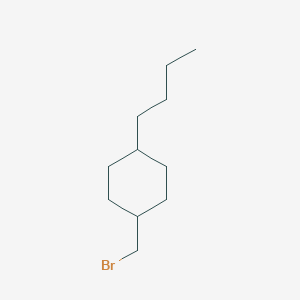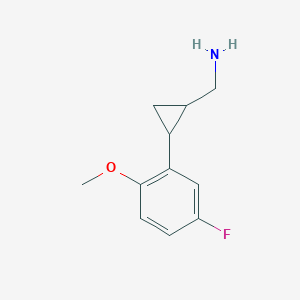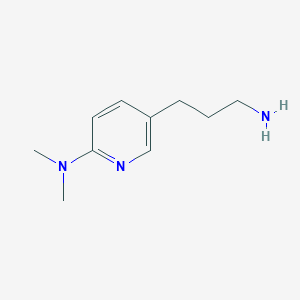
6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with an appropriate imidazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecule, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(1-Methyl-1h-imidazol-2-yl)pyridin-2-amine
- 6-(1-Propyl-1h-imidazol-2-yl)pyridin-2-amine
- 6-(1-Butyl-1h-imidazol-2-yl)pyridin-2-amine
Uniqueness
6-(1-Ethyl-1h-imidazol-2-yl)pyridin-2-amine is unique due to the specific combination of the ethyl group on the imidazole ring and the pyridine ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
6-(1-ethylimidazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-6-12-10(14)8-4-3-5-9(11)13-8/h3-7H,2H2,1H3,(H2,11,13) |
Clé InChI |
XEIBUAANMKPJIV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C2=NC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/structure/B15310110.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)












